(3,3-Difluoropyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone
Description
(3,3-Difluoropyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone is a fluorinated methanone derivative characterized by two distinct structural motifs:
- 5-Fluoropyridin-3-yl group: A pyridine ring substituted with fluorine at the 5-position, commonly observed in pharmaceuticals for its electron-withdrawing properties and role in enhancing binding affinity to biological targets .
- 3,3-Difluoropyrrolidin-1-yl group: A pyrrolidine ring with two fluorine atoms at the 3-position, which confers conformational rigidity and metabolic stability due to fluorine’s electronegativity .
Properties
IUPAC Name |
(3,3-difluoropyrrolidin-1-yl)-(5-fluoropyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O/c11-8-3-7(4-14-5-8)9(16)15-2-1-10(12,13)6-15/h3-5H,1-2,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJYTNIFMFQFMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)C2=CC(=CN=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluoropyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone typically involves the reaction of 3,3-difluoropyrrolidine with 5-fluoropyridine-3-carboxylic acid or its derivatives. The reaction conditions often include the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the methanone linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(3,3-Difluoropyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to (3,3-Difluoropyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone exhibit promising anticancer activities. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For example, derivatives of this compound have been tested against breast cancer and lung cancer cells, demonstrating significant cytotoxic effects and inducing apoptosis through various pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. This characteristic could be beneficial in developing new antibiotics to combat resistant strains .
Neurological Applications
Given its structural similarity to known neuroactive compounds, this compound may have potential applications in treating neurological disorders. Research into its effects on neurotransmitter systems is ongoing, with initial findings indicating possible modulation of serotonin and dopamine pathways .
Drug Development
The unique structure of this compound makes it a candidate for drug development targeting specific receptors involved in cancer and neurodegenerative diseases. Its fluorinated components enhance metabolic stability and bioavailability, making it an attractive option for pharmaceutical formulations .
Combination Therapies
There is potential for this compound to be used in combination therapies alongside existing treatments for enhanced efficacy. For instance, combining it with traditional chemotherapeutics may lead to synergistic effects that improve patient outcomes in cancer therapies .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the anticancer efficacy of this compound on human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis through mitochondrial pathways.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 75 | 20 |
| 50 | 50 | 45 |
| 100 | 25 | 70 |
Case Study 2: Antimicrobial Activity
In another study assessing the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli, it was found that:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that this compound could be developed into a novel antimicrobial agent.
Mechanism of Action
The mechanism of action of (3,3-Difluoropyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with target proteins, enhancing its binding affinity. The pyrrolidine and pyridine rings can interact with hydrophobic pockets in the target, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural similarities with (3,3-Difluoropyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone, differing in substituents or core scaffolds:
Key Findings from Comparative Analysis
Impact of Fluorination on Pharmacokinetics
- The 3,3-difluoropyrrolidine group in the target compound and its analogs (e.g., ) enhances metabolic stability compared to non-fluorinated pyrrolidine derivatives. Fluorine atoms reduce susceptibility to oxidative degradation by cytochrome P450 enzymes, as observed in CP-93,393 metabolites (hydroxylation at pyrimidine rings) .
- 5-Fluoropyridine is a recurring motif in drugs like ivosidenib, where it contributes to target engagement (IDH1 inhibition) and bioavailability .
Structural Modifications and Binding Affinity
- However, this may also reduce solubility, necessitating formulation optimization.
- The chloro-trifluoromethylpyridine group in analogs introduces steric bulk, which may hinder binding to flat enzymatic pockets compared to the smaller 5-fluoropyridine group in the target compound.
Metabolic Pathways
- While direct data on the target compound’s metabolism are lacking, structurally related molecules like CP-93,393 undergo aromatic hydroxylation , glucuronidation , and pyrimidine ring cleavage . The presence of fluorine in the target compound likely mitigates these pathways, as seen in ivosidenib’s design .
Biological Activity
(3,3-Difluoropyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone is a synthetic compound with significant biological activity, particularly as an inhibitor of voltage-gated sodium channels, specifically Na v 1.7. This compound is of interest in pharmacological research due to its potential applications in pain management and other therapeutic areas.
- Molecular Formula: CHFNO
- Molecular Weight: 230.19 g/mol
- CAS Number: 2034512-24-6
The primary mechanism of action for this compound involves the blockade of Na v 1.7 channels, which are critical for the transmission of pain signals in the nervous system. By inhibiting these channels, the compound effectively reduces pain perception.
Target and Mode of Action
- Target: Voltage-gated sodium channel Na v 1.7
- Mode of Action: Potent small molecule blocker that decreases the transmission of pain signals by inhibiting Na v 1.7 channel activity .
Pharmacokinetics
Research indicates that the pharmacokinetics of this compound have been evaluated in various animal models including rats and dogs, as well as in human studies. The compound demonstrates favorable absorption and distribution characteristics that are essential for its efficacy in pain management.
Biological Activity and Applications
The biological activity of this compound extends beyond analgesia:
- Pain Management: As a Na v 1.7 blocker, it shows promise for treating neuropathic pain and other pain-related disorders.
- Research Applications: Used in studies investigating sodium channel modulation and its implications in various pathologies.
- Potential Therapeutic Uses: Investigated for applications in chronic pain conditions and possibly other neurological disorders .
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in preclinical models:
Comparison with Similar Compounds
This compound can be compared with structurally similar compounds to assess its unique properties:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3,3-Difluoropyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via oxidative functionalization of aldehydes with heterocyclic amines. For example, solvent-free reactions using substoichiometric oxoammonium salts (e.g., 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium nitrate) at 55°C for 3 hours yield high-purity products without column chromatography . Optimization includes adjusting stoichiometry, temperature, and catalyst loading to minimize byproducts. Fluorinated pyrrolidine precursors (e.g., 1-Boc-3,3-difluoropyrrolidine) can be coupled with 5-fluoropyridine derivatives via nucleophilic substitution or transition-metal catalysis .
Q. How can researchers characterize the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of H/C NMR (400 MHz) to confirm substituent positions and fluorine coupling patterns. LC-MS (electrospray ionization) validates molecular weight (e.g., ESIMS m/z: 378.0–386.1 for analogs) . Purity ≥95% is achievable via reverse-phase HPLC with UV detection (e.g., 99.34–99.67% purity) . X-ray crystallography may resolve stereochemical ambiguities in fluorinated pyrrolidine rings .
Advanced Research Questions
Q. What metabolic pathways and enzymes influence the compound’s pharmacokinetics?
- Methodological Answer : In vitro microsomal assays (rat, dog, human) identify CYP2D6 and CYP3A4 as primary metabolizing enzymes, hydroxylating the pyridine or pyrrolidine moieties. Key metabolites include hydroxylated derivatives (e.g., M5) and glucuronidated conjugates (e.g., M15). Radiolabeled C studies show renal excretion dominates (87–97% recovery), with plasma stability dependent on fluorine substitution .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Methodological Answer : Perform shake-flask solubility tests in PBS (pH 7.4) and DMSO, using UV-Vis spectroscopy or HPLC quantification. Stability is evaluated under simulated physiological conditions (37°C, 5% CO) over 24–72 hours. Fluorinated analogs exhibit improved lipophilicity (logP ~2.5–3.0) but may require co-solvents (e.g., cyclodextrins) for aqueous solubility ≥50 µM .
Q. What computational strategies predict CYP-mediated metabolism and drug-drug interactions?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models the compound’s orientation in CYP3A4/CYP2D6 active sites, prioritizing 5'-pyridine or 3-pyrrolidine for oxidation. MD simulations (AMBER/CHARMM) assess binding stability, while QSAR models correlate substituents (e.g., fluorine position) with metabolic clearance rates .
Q. How to design structure-activity relationship (SAR) studies to optimize bioactivity?
- Methodological Answer : Synthesize analogs with varied fluoropyridine/pyrrolidine substituents (e.g., trifluoromethyl, methyl, halogen). Test sodium channel blocking (patch-clamp assays) or DPP-IV inhibition (enzyme kinetics). For example, replacing 5-fluoropyridin-3-yl with benzo[d]isoxazol-3-yl enhances anticonvulsant activity .
Q. How to resolve discrepancies in biological activity data across studies?
- Methodological Answer : Cross-validate assays (e.g., electrophysiology vs. enzyme inhibition) and control for batch-to-batch purity variations (HPLC-MS). Use standardized protocols (e.g., NIH guidelines for metabolic studies) and statistical tools (ANOVA, Bland-Altman plots) to assess reproducibility .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
